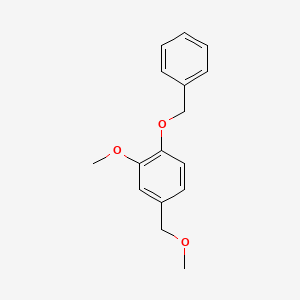

1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene

CAS No.:

Cat. No.: VC13775500

Molecular Formula: C16H18O3

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18O3 |

|---|---|

| Molecular Weight | 258.31 g/mol |

| IUPAC Name | 2-methoxy-4-(methoxymethyl)-1-phenylmethoxybenzene |

| Standard InChI | InChI=1S/C16H18O3/c1-17-11-14-8-9-15(16(10-14)18-2)19-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |

| Standard InChI Key | URWXOSNBZXMYRM-UHFFFAOYSA-N |

| SMILES | COCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |

| Canonical SMILES | COCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzene ring substituted at the 1-, 2-, and 4-positions with benzyloxy (), methoxy (), and methoxymethyl () groups, respectively. The spatial arrangement of these substituents creates steric and electronic effects that influence its reactivity. The IUPAC name, 2-methoxy-4-(methoxymethyl)-1-phenylmethoxybenzene, reflects this substitution pattern .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 258.31 g/mol |

| SMILES | COCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |

| InChIKey | URWXOSNBZXMYRM-UHFFFAOYSA-N |

Spectroscopic Properties

Nuclear magnetic resonance (NMR) data for analogous benzyl ethers reveal distinct signals for methoxy ( 3.3–3.5 ppm) and benzyloxy protons ( 4.6–5.0 ppm) . Mass spectrometry studies of similar compounds show prominent [M-H]+ ions, with fragmentation patterns dependent on substituent electronegativity .

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via nucleophilic substitution or etherification reactions. A representative method involves:

-

Benzylation of Propargyl Alcohol: Propargyl alcohol reacts with benzyl bromide () in the presence of sodium hydride () and dimethylformamide () to form benzyl propargyl ether .

-

Methoxymethylation: Subsequent methoxymethylation using methoxymethyl chloride () and a base like introduces the methoxymethyl group .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzylation | 86% | |

| Methoxymethylation | 99% |

Reactivity Profile

The benzyloxy group is susceptible to hydrogenolysis (), while the methoxymethyl moiety can undergo acid-catalyzed hydrolysis to yield hydroxymethyl derivatives. Copper-mediated 1,4-additions to alkynoates have been reported for related structures, suggesting potential for further functionalization .

Applications in Pharmaceutical and Materials Science

Materials Chemistry

The methoxymethyl group enhances solubility in polar solvents, making the compound a candidate for polymer modification or ligand design in coordination chemistry.

Recent Advancements and Research Directions

Analytical Method Development

Recent studies emphasize mass spectrometry techniques for characterizing similar compounds. For instance, [M-H]+ ions of 4-substituted-1-(methoxymethyl)benzenes show diagnostic fragmentation patterns dependent on substituent electronegativity .

Catalytic Applications

Preliminary work on Cu-mediated reactions highlights opportunities for asymmetric synthesis. Enzymatic kinetic resolution of racemic allylic alcohols using lipases has also been explored for related structures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume